molecular formula C16H15ClFNOS B2529501 2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one CAS No. 2176271-08-0

2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2529501
CAS No.: 2176271-08-0
M. Wt: 323.81
InChI Key: ZPVOOXGPCLMUPE-UHFFFAOYSA-N
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Description

This compound features a 2-chloro-6-fluorophenyl group attached to an ethanone moiety, which is further linked to a pyrrolidine ring substituted with a thiophen-2-yl group.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(3-thiophen-2-ylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNOS/c17-13-3-1-4-14(18)12(13)9-16(20)19-7-6-11(10-19)15-5-2-8-21-15/h1-5,8,11H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVOOXGPCLMUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene group and the chlorofluorophenyl group. Common reagents used in these reactions include halogenated compounds, thiophene derivatives, and pyrrolidine precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would be optimized to minimize waste and reduce costs, while maintaining stringent quality control measures to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

The compound features a chloro-fluoro-substituted phenyl ring and a pyrrolidine moiety linked to a thiophene ring, contributing to its pharmacological activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, research published in ACS Omega highlighted the synthesis of related benzophenone analogues that showed significant inhibition of cyclooxygenase (COX) enzymes, which are often overexpressed in cancerous tissues . The incorporation of electron-withdrawing groups like fluorine enhances the compound's potency against cancer cells.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A study demonstrated that it could inhibit COX-II activity effectively, suggesting potential use in treating inflammatory diseases . The structure-activity relationship indicates that modifications on the thiophene and pyrrolidine rings can enhance anti-inflammatory efficacy.

Neurological Applications

Preliminary findings suggest that this compound may have neuroprotective effects. Research has pointed towards its potential in modulating pathways involved in neurodegenerative diseases, although further studies are required to elucidate these mechanisms fully .

Case Studies

  • Study on COX Inhibition : A series of experiments demonstrated that compounds similar to 2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one exhibited up to 60% inhibition of COX-II at concentrations around 100 μM . This highlights the compound's potential as an anti-inflammatory agent.
  • Neuroprotective Effects : In vitro studies showed that derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting therapeutic potential in neurodegenerative conditions .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units enhances charge transport properties, making it a candidate for advanced electronic materials .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s key structural motifs are compared below with similar molecules from the evidence:

Compound Name Key Substituents Molecular Formula Notable Features
2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one Thiophen-2-yl, 2-Cl-6-F-phenyl C₁₇H₁₄ClFNO₃S Sulfur-rich aromatic system; halogenated phenyl group
J004-1402 () 5-Propyl-1,2-oxazol-3-yl, 2-Cl-6-F-phenyl C₁₈H₂₀ClFN₂O₂ Oxazole substituent; increased alkyl chain length (propyl)
1-(2-(Phenylthio)pyrrolidin-1-yl)ethan-1-one () Phenylthio group C₁₂H₁₅NOS Thioether linkage; lacks halogenation
1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[...]ethan-1-one () Dual thiophene rings; benzimidazotriazole core C₂₃H₁₄N₄O₃S₂ Extended π-conjugation; fused heterocyclic system

Key Observations :

  • In contrast, J004-1402’s oxazole group introduces polarity and hydrogen-bonding capability .
  • Halogenation: The 2-chloro-6-fluorophenyl group in the target compound and J004-1402 may improve metabolic stability compared to non-halogenated analogs like those in .
  • Synthetic Complexity : Compounds with fused heterocycles (e.g., ) require multi-step syntheses, whereas the target compound’s simpler pyrrolidine-thiophene architecture may streamline production .

Biological Activity

The compound 2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one , also known by its CAS number 834912-59-3, is a member of the class of compounds that exhibit significant biological activities. This article aims to elucidate its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H12ClFNS
  • Molecular Weight : 266.72 g/mol
  • IUPAC Name : this compound

The structure features a chloro-fluoro-substituted phenyl group and a thiophene ring, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of compounds with similar structures possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL, indicating significant antibacterial potential .
  • Antiviral Activity :
    • The compound's structural analogs have demonstrated activity against HIV, with some derivatives showing picomolar efficacy against wild-type HIV-1 and clinically relevant mutants .
  • Thrombin Inhibition :
    • Related compounds have been identified as potent thrombin inhibitors, with inhibition constants (K(i)) ranging from 0.7 to 33.9 nM, suggesting potential use in anticoagulant therapies .
  • Anti-inflammatory Effects :
    • Compounds with similar moieties have shown anti-inflammatory properties in preclinical models, making them candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The chloro and fluoro substitutions enhance binding affinity to specific receptors, such as AT1 receptors in hypertension models .
  • Enzyme Inhibition : The presence of the thiophene ring may facilitate interactions with enzymes like thrombin, leading to effective inhibition .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

StudyFocusFindings
Lee et al. (2007)Thrombin InhibitionIdentified as a potent inhibitor with K(i) values between 0.9 and 33.9 nM .
Hamidian (2013)Antibacterial ActivityDemonstrated MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus .
Research on HIV MutantsAntiviral ActivityShowed picomolar activity against both wild-type and mutant strains of HIV .

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